N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine
Overview
Description
N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine is an organic compound that belongs to the class of diamines It features a cyclohexane ring substituted with benzyl, ethyl, and methyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: Cyclohexane-1,2-diamine, benzyl chloride, ethyl bromide, and methyl iodide.
Reaction Conditions: The reactions are generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl, ethyl, or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the reagents used.
Scientific Research Applications
N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The benzyl, ethyl, and methyl groups contribute to its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
- N-Benzyl-N-ethyl-cyclohexane-1,2-diamine
- N-Benzyl-N-methyl-cyclohexane-1,2-diamine
- N-Ethyl-N-methyl-cyclohexane-1,2-diamine
Comparison: N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,2-diamine is unique due to the presence of all three substituents (benzyl, ethyl, and methyl) on the nitrogen atoms. This combination of substituents imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
2-N-benzyl-2-N-ethyl-1-N-methylcyclohexane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-18(13-14-9-5-4-6-10-14)16-12-8-7-11-15(16)17-2/h4-6,9-10,15-17H,3,7-8,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRYKOPEHXTFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180715 | |
Record name | 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-63-4 | |
Record name | 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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